2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
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Overview
Description
2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a cyclopropyl group, a pyrazinyl ether, and a cyclohexyl moiety, which could contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, starting from commercially available precursors. A possible synthetic route could include:
Formation of the cyclopropyl group: This might involve the reaction of a suitable alkene with a carbene precursor.
Synthesis of the pyrazinyl ether: This could be achieved by reacting pyrazine with an appropriate alcohol under dehydrating conditions.
Cyclohexyl moiety introduction: This step might involve the formation of a cyclohexyl intermediate through hydrogenation or other suitable methods.
Final coupling reaction: The final step could involve coupling the cyclopropyl, pyrazinyl ether, and cyclohexyl intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide would depend on its specific interactions with biological targets. This might involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide: Similar structure with a pyridine ring instead of pyrazine.
2-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide: Similar structure with a pyrimidine ring.
Uniqueness
The uniqueness of 2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide lies in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-cyclopropyl-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14(9-11-1-2-11)18-12-3-5-13(6-4-12)20-15-10-16-7-8-17-15/h7-8,10-13H,1-6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGSBSBVZTQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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